molecular formula C15H24N2 B2915108 3-(4-Benzylpiperidin-1-yl)propan-1-amine CAS No. 24157-18-4

3-(4-Benzylpiperidin-1-yl)propan-1-amine

Cat. No. B2915108
CAS RN: 24157-18-4
M. Wt: 232.371
InChI Key: DZTJTVGIWWYMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Benzylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C15H24N2. It has a molecular weight of 232.36 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(4-Benzylpiperidin-1-yl)propan-1-amine” consists of 15 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms . Unfortunately, the specific linear structure formula or 3D structure is not provided in the searched resources .

Scientific Research Applications

Dual Inhibitor in Neurodegenerative Diseases

One notable application of derivatives related to 3-(4-Benzylpiperidin-1-yl)propan-1-amine is in neurodegenerative disease research. A study identified a compound as a cholinesterase and monoamine oxidase dual inhibitor, which could be significant in the context of Alzheimer's disease and other neurodegenerative conditions (Bautista-Aguilera et al., 2014).

Anticancer Agent Synthesis

Another study explored the synthesis of benzimidazoles bearing an oxadiazole nucleus, starting from a compound similar in structure to 3-(4-Benzylpiperidin-1-yl)propan-1-amine. These compounds exhibited significant anticancer activity, suggesting potential applications in cancer treatment (Rashid et al., 2012).

Modification of Hydrogels for Medical Applications

Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to 3-(4-Benzylpiperidin-1-yl)propan-1-amine, showed potential for medical applications. These modifications enhanced the hydrogels' thermal stability and biological activity, suggesting their use in biomedical fields (Aly & El-Mohdy, 2015).

Synthesis of Schiff Bases for Spectral Correlations

Another study focused on the synthesis of Schiff bases, including derivatives of 3-(4-Benzylpiperidin-1-yl)propan-1-amine, to understand their spectral properties. This research could be significant in the development of materials with specific optical characteristics (Mayavel et al., 2015).

Multi-targeted Alzheimer's Disease Therapeutics

Compounds derived from 2-benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to 3-(4-Benzylpiperidin-1-yl)propan-1-amine, were investigated for their potential as multi-targeted therapeutics for Alzheimer's disease. This research highlights the compound's relevance in developing novel treatments for neurodegenerative disorders (Mohamed et al., 2012).

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTJTVGIWWYMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperidin-1-yl)propan-1-amine

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyl-1-(3-azidopropyl)piperidine (0.14 g, 0.54 mmol) in methanol (5 mL) was added Pd/C 5% (6 mg) and the resulting heterogeneous mixture was hydrogenated at 1 atm for 4 h. then filtered through a celite pad and concentrated in vacuum. The crude compound was purified by trituration with diethyl ether (5 mL) to give the title compound as a white solid (0.075g, 60%), mp 140-141° C. 1H-NMR (DMSO): 1.05-1.21 (m, 2H), 1.35-1.55 (m, 3H), 1.55-1.70 (m, 2H), 1.746 (t, J=11.1 Hz, 2H), 2.281 (t, J=6.6 Hz, 2H), 2.4-2.5 (m, 2H), 2.5-2.85 (m, 4H), 7.06-7.18 (m, 3H), 7.23 (t, J=7.2 Hz, 2H), 7.8 (bs, 2H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(4-benzylpiperidin-1-yl)propionitrile (8.20 g, 35.9 mmol, 1.0 equiv) in anhydrous THF (20 mL) under argon was added a solution of BH3 in THF (1.0 M, 126 mL, 3.5 equiv) at room temperature. The mixture was refluxed for 4.5 hours, then cooled to room temperature and concentrated to a volume of about 30 mL. Aqueous HCl (6 N, 80 mL) was added and stirring was continued for 2 hours at 55-60° C. The mixture was basified to pH 9 by addition of 6 N aq. NaOH and extracted with CH2Cl2 (3×150 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and treated with HCl in ether (1.0 M, 75 mL, 2.1 equiv). The solvents were removed, ether (60 mL) was added, the mixture was filtered, and the filter cake was washed with ether (2×30 mL). Water (40 mL) was added to the resulting white solid, the pH was adjusted to 10 with 1 M NaOH, and the aqueous phase was extracted with CH2Cl2 (3×80 mL). The combined organic solutions were dried over MgSO4 and concentrated to give 7.59 g (91%) of colorless oil, which was characterized spectroscopically.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
91%

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